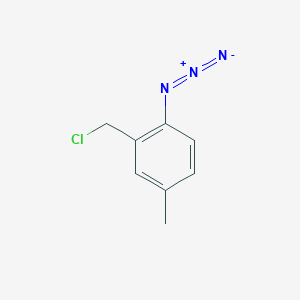
Benzene, 1-azido-2-(chloromethyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-azido-2-(chloromethyl)-4-methyl-: is an organic compound with a complex structure that includes a benzene ring substituted with an azido group, a chloromethyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of 1-chloro-2-(chloromethyl)-4-methylbenzene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the azide ion replaces the chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: Benzene, 1-azido-2-(chloromethyl)-4-methyl- can undergo nucleophilic substitution reactions where the azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with palladium catalyst.
Cycloaddition: Alkyne in the presence of a copper catalyst.
Major Products Formed:
Substitution: Various substituted benzene derivatives.
Reduction: 1-amino-2-(chloromethyl)-4-methylbenzene.
Cycloaddition: 1,2,3-triazole derivatives.
科学的研究の応用
Chemistry: Benzene, 1-azido-2-(chloromethyl)-4-methyl- is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to modify biomolecules through click chemistry, enabling the study of biological processes and the development of new diagnostic tools.
Industry: In the industrial sector, Benzene, 1-azido-2-(chloromethyl)-4-methyl- is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Benzene, 1-azido-2-(chloromethyl)-4-methyl- involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper or other transition metals, which facilitate the formation of the triazole ring through a concerted mechanism.
類似化合物との比較
- Benzene, 1-azido-2-iodoethyl-
- Benzene, 1-azido-2-methyl-
Comparison: Benzene, 1-azido-2-(chloromethyl)-4-methyl- is unique due to the presence of both the azido and chloromethyl groups, which provide distinct reactivity patterns compared to its analogs. For example, Benzene, 1-azido-2-iodoethyl- has an iodo group instead of a chloromethyl group, which affects its reactivity and the types of reactions it can undergo .
特性
CAS番号 |
146954-08-7 |
|---|---|
分子式 |
C8H8ClN3 |
分子量 |
181.62 g/mol |
IUPAC名 |
1-azido-2-(chloromethyl)-4-methylbenzene |
InChI |
InChI=1S/C8H8ClN3/c1-6-2-3-8(11-12-10)7(4-6)5-9/h2-4H,5H2,1H3 |
InChIキー |
OHTRLMFEFRURKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



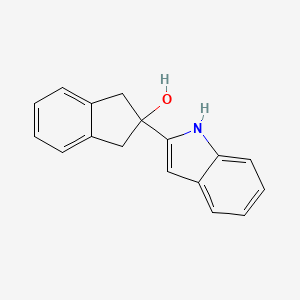
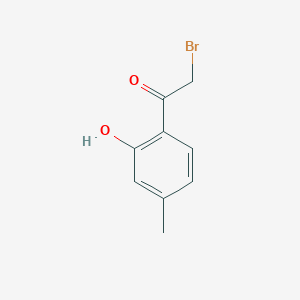
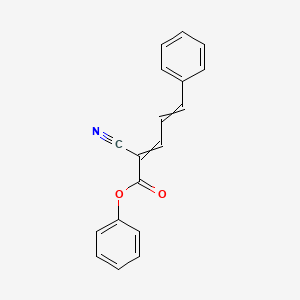
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
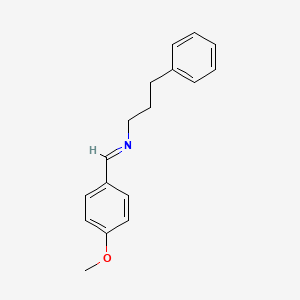


![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
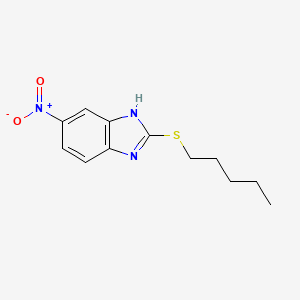
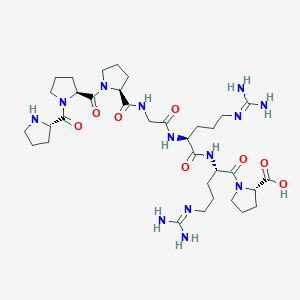
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
